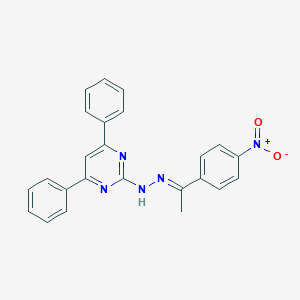
4-((4-Nitrobenzylideneamino)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Nitrobenzylideneamino)methyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as NBS or N-(4-nitrobenzylidene)-4-aminobenzenesulfonamide.
Mecanismo De Acción
The mechanism of action of NBS involves the inhibition of carbonic anhydrase enzymes and Hsp90. Carbonic anhydrase enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate ions. Inhibition of these enzymes leads to a decrease in bicarbonate ion concentration, resulting in an increase in acidity. Hsp90 is involved in the stabilization of various oncogenic proteins, including HER2, EGFR, and AKT. Inhibition of Hsp90 leads to the degradation of these oncogenic proteins, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
NBS has been found to have several biochemical and physiological effects. It has been found to decrease the pH of the extracellular fluid by inhibiting carbonic anhydrase enzymes. This can have implications in the treatment of diseases such as glaucoma, where a decrease in intraocular pressure is required. NBS has also been found to induce apoptosis in cancer cells by inhibiting Hsp90. This can have implications in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily determined using various analytical techniques. NBS has also been found to be stable under various conditions, making it suitable for long-term storage. However, NBS has certain limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. NBS also has a relatively low melting point, which can make it difficult to handle at high temperatures.
Direcciones Futuras
There are several future directions for the study of NBS. One potential direction is the development of NBS-based drugs for the treatment of glaucoma. Another potential direction is the development of NBS-based drugs for the treatment of cancer. Further studies are also required to determine the potential side effects of NBS and its long-term safety profile. Additionally, the synthesis of NBS derivatives with improved solubility and stability properties could be explored.
Métodos De Síntesis
The synthesis of NBS involves the reaction between 4-aminobenzenesulfonamide and 4-nitrobenzaldehyde in the presence of a catalyst. The reaction takes place in ethanol under reflux conditions. The product is then purified using recrystallization techniques. The yield of NBS obtained is around 70%.
Aplicaciones Científicas De Investigación
NBS has been extensively studied for its potential applications in various fields. It has been found to be an effective inhibitor of carbonic anhydrase enzymes, which play a crucial role in the regulation of acid-base balance in the body. NBS has also been studied for its anticancer properties. It has been found to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90), which is involved in the stabilization of various oncogenic proteins.
Propiedades
Fórmula molecular |
C14H13N3O4S |
|---|---|
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
4-[[(4-nitrophenyl)methylideneamino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c15-22(20,21)14-7-3-12(4-8-14)10-16-9-11-1-5-13(6-2-11)17(18)19/h1-9H,10H2,(H2,15,20,21) |
Clave InChI |
JMVPTEKYYMKVFR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1CN=CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)


![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![ethyl 1,3-diethyl-2-[2-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-2,3-dihydro-1H-benzimidazole-5-carboxylate](/img/structure/B274230.png)


![3-butyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274234.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
